2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid
Description
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is a synthetic organic compound featuring an isoxazole ring fused with a 3,4-dimethoxyphenyl group and an acetic acid side chain. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-10-4-3-8(5-12(10)18-2)11-6-9(14-19-11)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVDCSHANKFYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction, where α-acetylenic γ-hydroxyaldehydes react with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.
Biology
- Biological Activity : Research indicates that isoxazole derivatives exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest it may have effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Medicine
- Therapeutic Potential : Isoxazole derivatives like this compound are explored for various therapeutic applications:
- Analgesic and Anti-inflammatory Effects : Potential use in pain relief and reducing inflammation.
- Antiviral and Anticonvulsant Activities : Investigated for treating viral infections and epilepsy.
- Immunosuppressant Properties : Possible applications in managing autoimmune diseases.
Industry
- Material Development : The compound is utilized in developing new materials with specific properties. Its unique chemical structure may lead to innovative applications in pharmaceuticals and materials science.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of isoxazole showed promising results against various cancer cell lines. Further research on this specific compound could elucidate its potential as an anticancer agent.
- Antimicrobial Studies : Research has indicated that compounds containing isoxazole rings exhibit significant antimicrobial properties. Studies focusing on this compound could provide insights into its efficacy against pathogenic microorganisms.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a broader class of aryl-substituted isoxazole acetic acid derivatives. Below is a comparative analysis with structurally similar compounds, focusing on synthesis, physicochemical properties, and biological activity.
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxyphenyl group increases logP compared to hydroxyl- or chlorine-substituted analogs, enhancing membrane penetration .
- Melting Point : Similar to triazole derivatives (e.g., 138°C for related isoxazolines ), suggesting comparable crystalline stability.
- Solubility: Limited aqueous solubility due to aromatic methoxy groups; esterification (e.g., methyl esters ) improves solubility in organic solvents.
Biological Activity
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₁O₅
- Molecular Weight : 263.25 g/mol
- CAS Number : 1018584-49-0
The compound features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group, which contributes to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported the compound's effectiveness against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, demonstrating a dose-dependent response that suggests potential as an anticancer agent .
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| MEL-8 | 20.00 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several model organisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | 64 |
These results indicate moderate antimicrobial activity, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. Isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The specific inhibition profile of this compound against COX enzymes remains to be fully elucidated but warrants further investigation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The isoxazole ring facilitates binding to various enzymes and receptors, modulating their activity. The presence of the 3,4-dimethoxyphenyl group enhances binding affinity and specificity, leading to the observed biological effects .
Comparative Analysis with Similar Compounds
Comparative studies with other isoxazole derivatives reveal that structural modifications significantly influence biological activity. For example:
| Compound Name | IC₅₀ Value (µM) | Notable Activity |
|---|---|---|
| 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid | 18.00 | Anticancer |
| 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid | 25.00 | Lower anticancer efficacy |
This comparison highlights the unique pharmacological profile of this compound due to its specific substitution pattern .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Breast Cancer : A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed significant apoptosis induction compared to untreated controls.
- Antimicrobial Efficacy Study : In vitro testing against E. coli demonstrated that the compound could inhibit bacterial growth effectively at concentrations lower than traditional antibiotics.
Q & A
Q. What are the standard synthetic routes for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetic acid?
The compound can be synthesized via two primary routes:
- Route 1 : Reacting 5-(3,4-dimethoxyphenyl)isoxazole-3-thione with chloroacetic acid derivatives (e.g., methyl/ethyl chloroacetate) in the presence of alkali, followed by hydrolysis to yield the free acid .
- Route 2 : Direct esterification of preformed intermediates (e.g., isoxazole-thiols) with alcohols (methanol/ethanol) using concentrated sulfuric acid as a catalyst . Both methods require purification via recrystallization, with yields validated by elemental analysis (C, H, N, S content) and IR spectroscopy .
Q. How are physicochemical properties characterized for this compound?
Key characterization methods include:
- Elemental analysis : Validates purity by quantifying C, H, N, and S percentages (e.g., deviations <0.3% for reliable data) .
- IR spectroscopy : Identifies functional groups (e.g., -C=N- at 1563–1603 cm⁻¹, aromatic rings at 1614–1598 cm⁻¹, and -COOH at 1760 cm⁻¹ for the acid form) .
- Chromatography : Thin-layer chromatography (TLC) confirms compound homogeneity after recrystallization .
Q. What solvents are optimal for its purification?
Purification typically uses ethanol, acetic acid, or DMF/water mixtures. For example:
- Recrystallization from ethanol removes unreacted starting materials .
- Acetic acid is employed during reflux synthesis to isolate crystalline intermediates .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., overlapping IR bands) be resolved during structural elucidation?
Overlapping absorption bands (e.g., -C=N- vs. aromatic C=C) require complementary techniques:
- NMR spectroscopy : ¹H/¹³C NMR distinguishes aromatic protons and methoxy groups (δ 3.8–4.0 ppm for OCH₃) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₃NO₅ expected at m/z 263.08) .
- X-ray crystallography : Resolves ambiguities in regiochemistry of substituents .
Q. What in silico models predict its toxicity and pharmacokinetics?
Computational tools like ProTox-II or ADMET predictors are used to:
- Estimate acute toxicity (e.g., LD₅₀) based on structural analogs (e.g., triazole derivatives show low hepatotoxicity) .
- Predict bioavailability: LogP values (~2.5–3.0) suggest moderate permeability, while methoxy groups may enhance solubility .
- Identify metabolic pathways (e.g., demethylation of methoxy groups via cytochrome P450) .
Q. How do substituents on the isoxazole ring affect bioactivity?
Substituent effects are studied via structure-activity relationship (SAR) models:
- Electron-withdrawing groups (e.g., Cl at the 4-phenyl position) increase antimicrobial activity but reduce solubility .
- Methoxy groups at 3,4-positions enhance membrane permeability due to lipophilicity, as seen in triazole analogs with similar substitution patterns .
- Esterification of the acetic acid moiety prolongs biological action by reducing ionization (e.g., methyl esters show prolonged half-lives in vitro) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
